Des-alanyl Sofosbuvir is a derivative of Sofosbuvir, an antiviral medication primarily used in the treatment of hepatitis C virus infections. This compound is significant in pharmaceutical research due to its potential efficacy and safety profile. Sofosbuvir itself is a nucleotide analog that inhibits viral replication by acting as a substrate for the viral polymerase, leading to chain termination during RNA synthesis.
Sofosbuvir was originally developed by Gilead Sciences and has been extensively studied for its ability to treat hepatitis C. Des-alanyl Sofosbuvir is synthesized as part of the ongoing research into improving the pharmacological properties of Sofosbuvir, enhancing its therapeutic effects and reducing side effects.
Des-alanyl Sofosbuvir falls under the classification of antiviral agents, specifically as a nucleoside analog. It is categorized within the broader class of direct-acting antiviral agents that target viral replication mechanisms.
The synthesis of Des-alanyl Sofosbuvir involves several chemical reactions that modify the parent compound, Sofosbuvir. The process typically includes:
The synthesis can be carried out using different methods, including:
Des-alanyl Sofosbuvir retains the core structure of Sofosbuvir but lacks the alanine side chain. This modification can affect its binding affinity and pharmacokinetics.
The molecular formula for Des-alanyl Sofosbuvir is C22H29N3O9P, with a molecular weight of approximately 507.45 g/mol. The structural modifications can influence its solubility and stability compared to its parent compound.
Des-alanyl Sofosbuvir undergoes various chemical reactions during its synthesis:
The reaction conditions (temperature, solvent, concentration) are critical for optimizing yields and minimizing byproducts. For instance, controlling pH and temperature during reactions can significantly influence the outcome and purity of Des-alanyl Sofosbuvir.
Des-alanyl Sofosbuvir functions similarly to Sofosbuvir by inhibiting viral RNA polymerase, which is crucial for viral replication. The mechanism involves:
Studies indicate that Des-alanyl Sofosbuvir exhibits a similar binding affinity to viral polymerases as its parent compound, suggesting comparable efficacy in inhibiting viral replication pathways.
Des-alanyl Sofosbuvir is typically a white to off-white crystalline solid. Its melting point and solubility characteristics are influenced by its molecular structure.
Des-alanyl Sofosbuvir is primarily investigated for:
Des-alanyl sofosbuvir is a structural analog derived from the antiviral prodrug sofosbuvir (Sovaldi®), a uridine nucleotide inhibitor approved for hepatitis C virus (HCV) treatment. Sofosbuvir’s chemical structure comprises three key domains:
Des-alanyl sofosbuvir lacks the alanine ester side chain (highlighted in red below), fundamentally altering its pharmacokinetic and activation pathway:
Table 1: Structural Comparison of Sofosbuvir and Des-alanyl Sofosbuvir
Structural Feature | Sofosbuvir | Des-alanyl Sofosbuvir |
---|---|---|
Nucleoside core | 2'-F-2'-β-C-methyluridine | Identical |
Phosphoramidate linker | Present | Present |
L-alanine ester | Isopropyloxycarbonyl-L-alaninyl | Absent |
Molecular formula | C₂₂H₂₉FN₃O₉P | C₁₉H₂₃FN₃O₇P (inferred) |
Prodrug activation requirement | CatA/CES1-dependent hydrolysis required | Bypasses alanine cleavage step |
This modification eliminates the need for carboxylesterase 1 (CES1)-catalyzed hydrolysis of the alanine group, a rate-limiting step in sofosbuvir’s metabolic activation to the triphosphate GS-461203 [1] [5]. Consequently, des-alanyl sofosbuvir represents a simplified intermediate in sofosbuvir’s metabolic pathway with distinct biochemical behavior.
The development of des-alanyl sofosbuvir stems from efforts to optimize nucleotide prodrug design. Sofosbuvir’s original phosphoramidate prodrug strategy (ProTide) aimed to:
However, metabolic studies revealed that alanyl removal by hepatic serine hydrolases (CatA/CES1) was the initial activation step, generating an unstable metabolite that spontaneously cyclizes. This intermediate undergoes Hint1-mediated deamination and phosphorylation to form GS-461203 [1]. Synthetic elimination of the alanyl group was hypothesized to:
In vitro virological assessments confirmed that des-alanyl sofosbuvir retains the capacity to convert to GS-461203, though at altered kinetics. However, its reduced membrane permeability limited antiviral potency compared to sofosbuvir, confining its role to a metabolite rather than a standalone prodrug [1] [4].
The study of des-alanyl sofosbuvir provides critical insights for nucleoside/tide antiviral development:
:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5